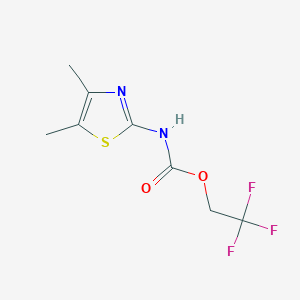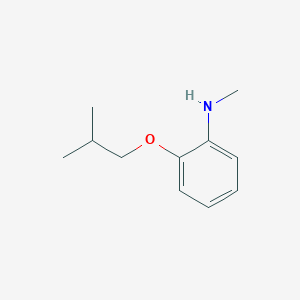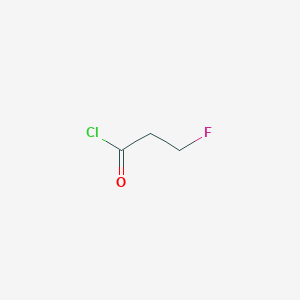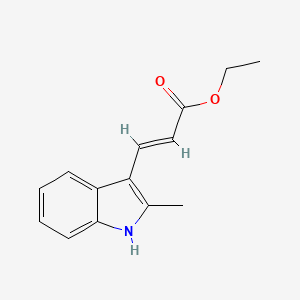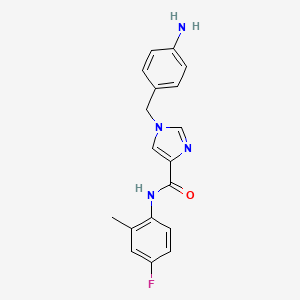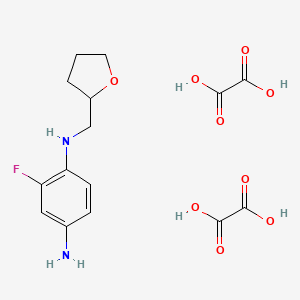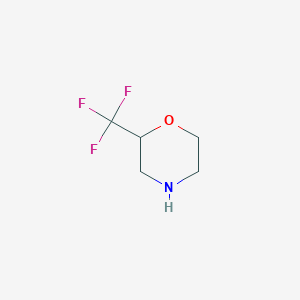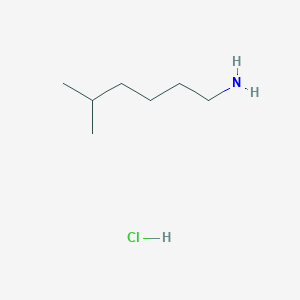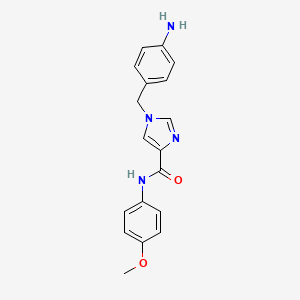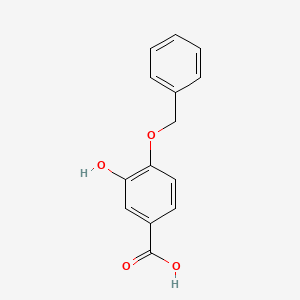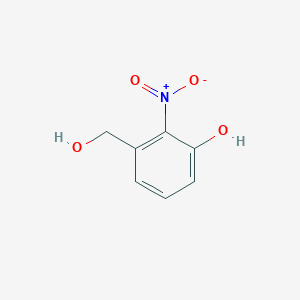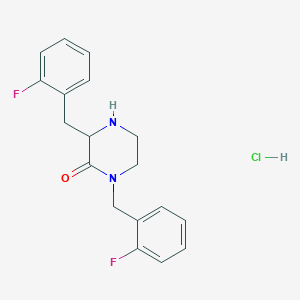
1,3-双(2-氟苄基)哌嗪-2-酮盐酸盐
描述
1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride, also known as 1,3-BFPH, is an organic compound with a molecular weight of 336.8 g/mol. It is a derivative of piperazine with two fluorobenzyl groups attached to the nitrogen atoms of the piperazine ring. 1,3-BFPH has been studied extensively as a potential therapeutic agent due to its wide range of biological activities. It has been found to have antiviral, antibacterial, antifungal, and anti-inflammatory properties, and has been studied as a potential treatment for various diseases, including cancer.
科学研究应用
合成与结构分析
- 催化合成:涉及哌嗪部分的神经阻滞剂氟哌利和氟苯利多合成的关键中间体,展示了催化反应在制造复杂药物中的作用 (Botteghi 等人,2001)。
- 晶体结构测定:3-哌嗪-双苯并恶硼烷及其硼酸类似物的合成和晶体结构分析突出了结构分析在理解化合物性质中的作用 (Adamczyk-Woźniak 等人,2013)。
药物合成
- 抗偏头痛药物合成:从双(4-氟苯基)甲酮开始合成抗偏头痛药物洛美利嗪,说明了这些化合物在药物开发中的应用 (Narsaiah & Kumar, 2010)。
抗菌和抗真菌活性
- 抗菌席夫碱:含有哌嗪环的双席夫碱的制备和对各种菌株的抗菌活性展示了此类化合物在抗菌应用中的潜力 (Xu 等人,2018)。
- 抗真菌双(苯并恶硼烷):哌嗪双(苯并恶硼烷)作为抗真菌剂的机械化学合成和体外研究强调了它们在治疗真菌感染中的潜力 (Borys 等人,2020)。
生物膜和酶抑制
- 细菌生物膜抑制剂:已经合成了一种新型的双(吡唑-苯并呋喃)杂化物,其中哌嗪连接基作为有效的细菌生物膜和 MurB 酶抑制剂,突出了它们在对抗细菌耐药性方面的治疗潜力 (Mekky & Sanad, 2020)。
配位聚合物和材料科学
- 配位聚合物:AgI-双(氰基苄基)哌嗪配位聚合物的合成及其结构表征展示了这些化合物在材料科学中的多功能性,影响结构和维数 (Beeching 等人,2014)。
属性
IUPAC Name |
1,3-bis[(2-fluorophenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O.ClH/c19-15-7-3-1-5-13(15)11-17-18(23)22(10-9-21-17)12-14-6-2-4-8-16(14)20;/h1-8,17,21H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZTZRRCFYDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





